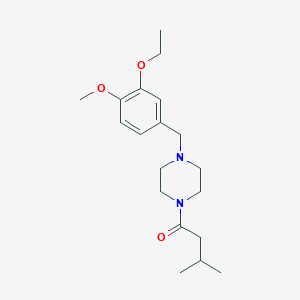
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as EMBP, is a piperazine derivative that has been studied for its potential use in scientific research. EMBP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
作用機序
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to interact with dopamine receptors in the brain, specifically the D2 receptor subtype. It has been shown to modulate the release of dopamine, which is a neurotransmitter involved in various physiological processes, including movement, motivation, and reward. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to increase the release of dopamine in certain brain regions, which may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have various biochemical and physiological effects, including an increase in the release of dopamine in certain brain regions, as mentioned previously. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has also been found to increase the activity of certain enzymes involved in the synthesis and metabolism of dopamine. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, which may have implications for the treatment of various psychiatric disorders.
実験室実験の利点と制限
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has several advantages as a research tool, including its unique mechanism of action and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have some toxicity in animal models, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is the potential use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, further research is needed to better understand the mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its effects on dopamine receptors and other neurotransmitters. Finally, more studies are needed to investigate the long-term effects of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential toxicity in humans.
合成法
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form the intermediate 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperidine. This intermediate is then treated with hydrochloric acid to form the final product, 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine.
科学的研究の応用
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential use as a research tool in various fields, including neuroscience and pharmacology. 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a unique mechanism of action that makes it a promising candidate for further research. It has been shown to interact with dopamine receptors and modulate the release of dopamine in the brain, which may have implications for the treatment of various neurological disorders.
特性
製品名 |
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine |
|---|---|
分子式 |
C19H30N2O3 |
分子量 |
334.5 g/mol |
IUPAC名 |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C19H30N2O3/c1-5-24-18-13-16(6-7-17(18)23-4)14-20-8-10-21(11-9-20)19(22)12-15(2)3/h6-7,13,15H,5,8-12,14H2,1-4H3 |
InChIキー |
IBWQKZMBZKRWIN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)




![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)